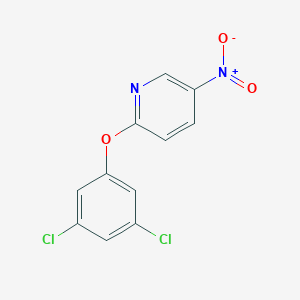

2-(3,5-Dichlorophenoxy)-5-nitropyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H6Cl2N2O3 |

|---|---|

Molecular Weight |

285.08g/mol |

IUPAC Name |

2-(3,5-dichlorophenoxy)-5-nitropyridine |

InChI |

InChI=1S/C11H6Cl2N2O3/c12-7-3-8(13)5-10(4-7)18-11-2-1-9(6-14-11)15(16)17/h1-6H |

InChI Key |

GJZYRSOQAVZKNW-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)Cl)Cl |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])OC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 3,5 Dichlorophenoxy 5 Nitropyridine

Retrosynthetic Analysis and Strategic Disconnections for 2-(3,5-Dichlorophenoxy)-5-nitropyridine Synthesis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. amazonaws.com For heterocyclic aromatic rings like pyridine (B92270), this analysis often involves disconnecting bonds connected to the heteroatom or functional groups attached to the ring. advancechemjournal.com

The most logical strategic disconnection for this compound is the carbon-oxygen (C-O) ether bond. This disconnection is favored because the ether linkage is a key functional group, and its formation is a reliable and well-understood transformation in organic chemistry.

This disconnection yields two primary synthons:

A 5-nitro-2-pyridyl cation.

A 3,5-dichlorophenoxide anion.

These idealized ionic intermediates correspond to practical synthetic equivalents. The 5-nitro-2-pyridyl cation is represented by a pyridine ring with a good leaving group at the C-2 position, activated by the electron-withdrawing nitro group at the C-5 position. The most common synthetic equivalent is 2-chloro-5-nitropyridine (B43025) . The 3,5-dichlorophenoxide anion is readily generated from its corresponding phenol (B47542), 3,5-dichlorophenol (B58162) , by treatment with a base.

This retrosynthetic approach simplifies the synthesis to a nucleophilic aromatic substitution (SNAr) reaction between these two key precursors.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Key Disconnection | Synthons | Synthetic Equivalents |

|---|

Classical Synthetic Routes to this compound

Classical routes to this compound are dominated by nucleophilic aromatic substitution, a cornerstone reaction for the formation of diaryl ethers where one of the aromatic rings is electron-deficient.

The most direct and widely employed method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the electron-deficient pyridine ring of 2-chloro-5-nitropyridine is attacked by the nucleophilic 3,5-dichlorophenoxide ion. The nitro group in the para-position relative to the chlorine atom is crucial, as it strongly activates the ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group. nih.govresearchgate.net

The synthesis of the key precursor, 2-chloro-5-nitropyridine, can be achieved through several established multi-step methods. A common route starts with the nitration of 2-aminopyridine (B139424) to yield 2-amino-5-nitropyridine (B18323). google.comchemicalbook.com This intermediate is then converted to 2-hydroxy-5-nitropyridine (B147068) via a diazotization reaction followed by hydrolysis. google.comprepchem.com Finally, chlorination of 2-hydroxy-5-nitropyridine using reagents like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) or with N,N-Diethylaniline and other agents furnishes the desired 2-chloro-5-nitropyridine. google.comchemicalbook.com

The SNAr reaction itself is typically carried out by reacting 2-chloro-5-nitropyridine with 3,5-dichlorophenol in the presence of a base. The base deprotonates the phenol to generate the more nucleophilic phenoxide ion, which then attacks the C-2 position of the nitropyridine.

Table 2: Typical Reaction Conditions for SNAr Synthesis

| Reactants | Base | Solvent | Temperature |

|---|---|---|---|

| 2-Chloro-5-nitropyridine, 3,5-Dichlorophenol | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 80-120 °C |

| 2-Chloro-5-nitropyridine, 3,5-Dichlorophenol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temp. to Reflux |

While direct formation of the ether linkage via a condensation reaction is not the primary route, condensation methodologies are vital for the synthesis of the necessary precursors. For instance, the synthesis of novel nitropyridine derivatives can involve the condensation of precursors with other molecules to build more complex scaffolds. nih.gov

A relevant example is the synthesis of 2-hydroxy-5-nitropyridine. A one-pot method has been developed where 2-aminopyridine undergoes nitration, and the resulting nitrated intermediate is subjected to a diazotization reaction without isolation. google.com This sequence, which involves the formation of a diazonium salt and its subsequent reaction with water, can be viewed as a type of condensation-elimination process that builds the required precursor.

Furthermore, general pyridine synthesis methods like the Hantzsch synthesis involve the condensation of a β-ketoester with an aldehyde and ammonia, showcasing the power of condensation reactions in forming the core pyridine ring system itself. advancechemjournal.com Although not directly applicable to the final ether formation step, these methods are fundamental in the broader context of synthesizing substituted pyridine starting materials.

Advanced Synthetic Techniques and Green Chemistry Principles in this compound Production

Modern synthetic chemistry emphasizes the use of advanced techniques that increase efficiency, reduce waste, and improve safety, aligning with the principles of green chemistry.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including SNAr reactions. By using microwave irradiation, the reaction mixture can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. nih.goviaea.org

The SNAr synthesis of this compound is an ideal candidate for microwave assistance. The polar nature of the reactants and solvents allows for efficient absorption of microwave energy. Studies on similar reactions, such as the synthesis of pyridylamino naphthoquinones from aminopyridines, have shown that microwave irradiation can reduce reaction times from hours to minutes and substantially increase product yields. iaea.org Similarly, the synthesis of dihydropyridinones via condensation reactions has been achieved in under 120 seconds using microwave heating. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted SNAr-type Reactions (Illustrative)

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 8-24 hours | 50-70% | iaea.org |

While the key ether-forming step is typically base-mediated, catalysts play a crucial role in other parts of the synthetic sequence. The chlorination of 2-hydroxy-5-nitropyridine to 2-chloro-5-nitropyridine often employs reagents like phosphorus oxychloride, which acts as both a reagent and a catalyst to facilitate the conversion of the hydroxyl group into a better leaving group. google.comchemicalbook.com

In the context of the SNAr reaction, the base (e.g., K₂CO₃, NaH) can be considered a catalyst in the sense that it is regenerated during the reaction cycle after protonating the phenol, although it is consumed stoichiometrically in the initial deprotonation step. More advanced catalytic systems, such as phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts), could be employed to facilitate the reaction between the aqueous phenoxide phase and the organic phase containing the nitropyridine, potentially allowing for milder conditions and easier workup. While direct evidence for the target molecule is limited, these catalysts are widely used in similar SNAr reactions to enhance efficiency.

Solvent-Free or Reduced-Solvent Methodologies

In recent years, a strong emphasis has been placed on developing greener and more efficient synthetic protocols, which includes minimizing or eliminating the use of volatile organic solvents. For the synthesis of this compound and its analogues, both solvent-free and microwave-assisted reduced-solvent approaches have shown promise.

One effective solvent-free method involves the direct reaction of a substituted phenol with an activated chloropyridine. For instance, the reaction of 2-chloro-5-nitropyridine with ethyl 3-(4-bromophenyl)amino-5-oxo-2,5-dihydroisoxazole-4-carboxylate was successfully carried out by heating the neat mixture under nitrogen at 130 °C for two hours. nih.gov This approach, which avoids the use of solvents entirely, can lead to high-purity products and simplifies the work-up procedure.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times with reduced solvent volumes. cem.com The synthesis of N-substituted 5-nitroanthranilic acid derivatives, a structurally related transformation, has been achieved through a microwave-assisted, regioselective amination of 5-nitro-2-chlorobenzoic acid with various amines without any added solvent or catalyst. nih.gov This process yields products in over 99% isolated yield within 5 to 30 minutes at temperatures between 80-120 °C. Similarly, the synthesis of 5-alkylamino-2-nitroanilines from 4,5-dichloro-2-nitroaniline (B146558) and various amines proceeds efficiently under solvent-free microwave irradiation, with reaction times as short as 5-35 minutes. eurekaselect.com These examples strongly suggest that the nucleophilic aromatic substitution (SNAr) reaction between 3,5-dichlorophenol and 2-chloro-5-nitropyridine could be effectively conducted under solvent-free or microwave-assisted conditions, offering a significant improvement over classical heating methods that often require high-boiling point solvents and extended reaction times.

Table 1: Comparison of Solvent-Reduced and Conventional Synthesis Methods for Related Compounds

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Solvent-Free SNAr | 2-chloro-5-nitropyridine + isoxazolone, neat, 130 °C | 2 hours | 85% | nih.gov |

| Microwave-Assisted SNAr (Solvent-Free) | 5-nitro-2-chlorobenzoic acid + amine, MW, 80-120 °C | 5-30 min | >99% | nih.gov |

| Microwave-Assisted SNAr (Solvent-Free) | 4,5-dichloro-2-nitroaniline + amine, MW | 5-35 min | 55-93% | eurekaselect.com |

| Conventional SNAr | 2-chloro-5-nitropyridine + p-cresol (B1678582), NaOH, H2O/THF, heat | 5 hours | Not specified | nih.gov |

Derivatization Strategies of this compound

The chemical architecture of this compound offers multiple sites for derivatization, allowing for the generation of a diverse library of analogues. Key transformations can be targeted at the pyridine ring or the dichlorophenoxy moiety.

The most prominent functional group on the pyridine ring is the nitro group at the 5-position. This group is a versatile precursor for a variety of other functionalities, most notably an amino group. The reduction of the nitro group is a critical transformation.

A significant challenge in this reduction is the potential for hydrodechlorination of the dichlorophenoxy ring under standard catalytic hydrogenation conditions (e.g., using Pd/C). Therefore, chemoselective reduction methods that preserve the C-Cl bonds are essential. Several catalytic systems have been developed that show high selectivity for the nitro group over aryl halides. rsc.orgacs.org

Iron-Catalyzed Reduction : Simple and bench-stable iron(III) catalysts, in combination with silanes like triethoxysilane, have been shown to be highly chemoselective for the reduction of nitroarenes. rsc.orgnih.gov This method tolerates a wide array of functional groups, including aryl halides. nih.gov

Rhenium-Catalyzed Reduction : High-valent oxo-rhenium complexes, such as ReIO₂(PPh₃)₂ and ReOCl₃(PPh₃)₂, catalyze the reduction of aromatic nitro compounds with silanes. This system is highly chemo- and regioselective, effectively reducing nitro groups in the presence of halo substituents. acs.org

Manganese-Catalyzed Hydrogenation : Recently developed manganese-based catalysts have demonstrated excellent reactivity and chemoselectivity for the hydrogenation of nitroarenes, tolerating various functional groups. acs.org

Activated Iron : The use of activated iron, generated from Fe/HCl or Zn/FeSO₄, provides a classic yet effective method for the chemoselective reduction of nitroarenes while leaving aromatic halides intact. researchgate.net

Once reduced to 6-(3,5-dichlorophenoxy)pyridin-3-amine, the resulting amino group can undergo a wide range of subsequent reactions, including diazotization, acylation, and condensation to form new heterocyclic systems. nih.gov

Table 2: Chemoselective Methods for Nitro Group Reduction in the Presence of Aryl Halides

| Reagent/Catalyst System | Reducing Agent | Key Features | Reference |

|---|---|---|---|

| Amine-bis(phenolate) iron(III) complex | Triethoxysilane | High chemoselectivity for NO₂ over aryl halides, esters, and nitriles. | nih.gov |

| ReOCl₃(PPh₃)₂ or ReIO₂(PPh₃)₂ | PhMe₂SiH | Reduces aromatic NO₂ in the presence of halo, ester, and amide groups. | acs.org |

| Manganese-pincer complex | H₂ | Tolerates ether, thioether, and amino groups; excellent yields. | acs.org |

| Activated Iron (Fe/HCl) | - | Tolerates alkyne, ketone, nitrile, and aromatic halide groups. | researchgate.net |

Modifying the 3,5-dichlorophenoxy moiety presents a greater synthetic challenge due to the relative inertness of the aryl chloride bonds and the ether linkage. While specific literature on the derivatization of this particular part of the this compound molecule is scarce, general principles of organic synthesis can be considered.

Cleavage of the diaryl ether bond is a possible transformation, although it typically requires harsh conditions. Reagents like boron tribromide (BBr₃) are known to cleave aryl ethers, which would yield 3,5-dichlorophenol and 2-hydroxy-5-nitropyridine. organic-chemistry.org However, the selectivity and compatibility with the rest of the molecule would need careful optimization.

Functionalization of the dichlorophenyl ring itself, for example, through nucleophilic aromatic substitution of one of the chlorine atoms, is generally difficult due to the deactivating effect of the other chlorine and the ether linkage. Cross-coupling reactions like Suzuki or Buchwald-Hartwig amination would likely require specific catalyst systems designed for unactivated aryl chlorides and would need to be selective over the C2-position of the pyridine ring (if the nitro group were modified first). The inherent reactivity of the 2-chloropyridine (B119429) precursor generally makes it more practical to introduce diversity at the phenoxy part of the molecule before the etherification step.

The synthesis of analogues of this compound is most directly achieved by varying the two primary building blocks: the phenol and the pyridine precursor.

The standard synthesis involves the SNAr reaction between 2-chloro-5-nitropyridine and a chosen phenol. nih.gov By substituting 3,5-dichlorophenol with other substituted phenols (e.g., alkylphenols, methoxyphenols, halophenols), a wide range of analogues with different substitution patterns on the phenoxy ring can be readily prepared. For example, 2-(4-methylphenoxy)-5-nitropyridine (B2697783) was synthesized by reacting p-cresol with 2-chloro-5-nitropyridine. nih.gov

To generate analogues with different substitution patterns on the pyridine ring, one could start with alternative pyridine precursors. For example, using 2-chloro-3-nitropyridine (B167233) would lead to the corresponding 3-nitro isomer. nih.gov The synthesis of more complex, polysubstituted pyridines often requires de novo ring formation strategies. For instance, multicomponent reactions can be employed to build highly substituted pyridine rings which can then be further functionalized. nih.gov Another advanced method involves the use of aryne chemistry, where in-situ generated arynes react with pyridin-2(1H)-ones to form 2-phenoxypyridine (B1581987) derivatives, offering a metal-free route to certain analogues. nih.gov

Yield Optimization and Scalability Considerations in this compound Synthesis

A common route starts from 2-aminopyridine. google.comchemicalbook.com This involves:

Nitration : 2-aminopyridine is nitrated using a mixture of sulfuric acid and nitric acid to produce 2-amino-5-nitropyridine. chemicalbook.com

Diazotization and Hydrolysis : The resulting 2-amino-5-nitropyridine is converted to 2-hydroxy-5-nitropyridine via a diazotization reaction with sodium nitrite (B80452) in an acidic medium, followed by hydrolysis. google.com

Chlorination : The 2-hydroxy-5-nitropyridine is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield the final precursor, 2-chloro-5-nitropyridine. google.comchemicalbook.com

Patented industrial processes provide insight into yield optimization and scalability. For example, a one-pot method for synthesizing 2-hydroxy-5-nitropyridine from 2-aminopyridine has been developed to reduce waste and simplify operations. In a large-scale example, 100 kg of 2-aminopyridine yielded 84.5 kg of 2-hydroxy-5-nitropyridine (56.7% yield) after nitration and diazotization in a single vessel. google.com A subsequent chlorination step using POCl₃ and PCl₅ on 2-hydroxy-5-nitropyridine has been reported to produce 2-chloro-5-nitropyridine in 95.3% yield. chemicalbook.com

The final etherification step, reacting 2-chloro-5-nitropyridine with 3,5-dichlorophenol, is typically a nucleophilic aromatic substitution. The yield of this step can be optimized by careful control of reaction parameters such as base, solvent, temperature, and reaction time. The use of a phase-transfer catalyst may also be beneficial in a biphasic system to improve reaction rates and yield. The scalability of this final step is generally high, as SNAr reactions are widely used in industrial chemical manufacturing.

Advanced Structural Elucidation and Conformational Analysis of 2 3,5 Dichlorophenoxy 5 Nitropyridine

Spectroscopic Characterization Beyond Routine Identification

Advanced spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of 2-(3,5-Dichlorophenoxy)-5-nitropyridine and for a deeper understanding of its electronic and vibrational properties.

High-Resolution Nuclear Magnetic Resonance (HR-NMR) Studies

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy, including ¹H and ¹³C NMR, would provide definitive evidence for the covalent framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons on both the pyridine (B92270) and dichlorophenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and chloro groups, as well as the ether linkage.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for all carbon atoms in the molecule. The chemical shifts of the carbon atoms would be indicative of their local electronic environment.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring | ||

| H-3 | 8.45 (dd) | 142.0 |

| H-4 | 7.80 (dd) | 135.0 |

| H-6 | 9.10 (d) | 148.0 |

| Dichlorophenyl Ring | ||

| H-2', H-6' | 7.20 (d) | 122.0 |

| H-4' | 7.30 (t) | 125.0 |

| Carbons without Protons | ||

| C-2 | - | 160.0 |

| C-5 | - | 140.0 |

| C-1' | - | 155.0 |

| C-3', C-5' | - | 136.0 |

Fourier-Transform Infrared (FT-IR) Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy would identify the key functional groups present in the molecule through their characteristic vibrational frequencies.

The FT-IR spectrum is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. The C-O-C ether linkage would also exhibit characteristic stretching vibrations. Aromatic C-H and C-Cl stretching, as well as aromatic ring vibrations, would also be present.

Interactive Table 2: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1520 - 1540 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1360 | Strong |

| Aromatic C-O-C Stretch | 1230 - 1270 | Strong |

| Aromatic C=C Stretch | 1580 - 1610 | Medium-Strong |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| C-Cl Stretch | 750 - 850 | Strong |

High-Resolution Mass Spectrometry (HRMS) Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition of this compound. Analysis of the fragmentation pattern would further corroborate the proposed structure.

Under electron impact (EI) or electrospray ionization (ESI), the molecular ion peak [M]⁺ or [M+H]⁺ would be observed at a high resolution. Key fragmentation pathways would likely involve the cleavage of the ether bond, loss of the nitro group (NO₂), and sequential loss of chlorine atoms.

Expected Fragmentation Pathways:

Cleavage of the C-O bond between the pyridine and phenoxy moieties.

Loss of a nitro radical (•NO₂) from the molecular ion.

Loss of a chlorine radical (•Cl) from the dichlorophenoxy ring.

Single-Crystal X-Ray Diffraction Studies for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure in the solid state.

Crystal Packing and Intermolecular Interactions

The analysis of the crystal packing would reveal how the molecules arrange themselves in the crystal lattice. This arrangement is governed by various intermolecular interactions. For this compound, π-π stacking interactions between the aromatic rings are anticipated. Halogen bonding, involving the chlorine atoms and the nitro group or the pyridine nitrogen, could also play a significant role in stabilizing the crystal structure.

Conformational Landscape and Dynamic Behavior in Solution

The conformational isomerism of this compound is primarily governed by the rotation about the two C-O bonds, leading to a complex potential energy surface with several minima corresponding to stable or metastable conformers. The presence of bulky chlorine atoms on the phenoxy ring and the nitro group on the pyridine ring can introduce significant steric hindrance, leading to a measurable energy barrier for rotation.

Variable Temperature (VT) NMR spectroscopy is a powerful experimental technique for investigating the dynamic behavior of molecules in solution. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals that are indicative of conformational exchange processes occurring on the NMR timescale.

At high temperatures, if the rate of interconversion between conformational isomers is fast relative to the NMR timescale, the observed spectrum will show a single set of time-averaged signals for the protons and carbons of the molecule. As the temperature is lowered, the rate of this rotation slows down. If the energy barrier to rotation is sufficiently high, a temperature will be reached where the exchange rate becomes slow enough for the individual conformers to be observed as separate species in the NMR spectrum. This temperature is known as the coalescence temperature (Tc).

For this compound, one would expect to see a decoalescence of the signals for the protons on both the dichlorophenyl and nitropyridine rings as the temperature is decreased. By analyzing the line shape of the signals at various temperatures around the coalescence point, the rate constant (k) for the rotational process can be determined. Subsequently, the Gibbs free energy of activation (ΔG‡) for the restricted rotation can be calculated using the Eyring equation. While specific experimental data for this compound is not publicly available, studies on structurally similar diaryl ethers have reported free energy barriers for rotation in the range of 10-20 kcal/mol. researchgate.netacs.org

Table 1: Hypothetical Variable Temperature 1H NMR Data for Conformational Exchange in this compound

| Temperature (K) | Signal Appearance (Aromatic Region) | Exchange Rate (k) (s-1) | ΔG‡ (kcal/mol) |

| 350 | Sharp, averaged signals | > 1000 | - |

| 298 (Tc) | Broadened, coalescing signals | ~200 | ~15 |

| 250 | Two distinct sets of signals for conformers | < 20 | - |

Note: This table is illustrative and based on typical values observed for diaryl ethers with restricted rotation.

In conjunction with experimental techniques like VT-NMR, computational modeling provides invaluable insights into the conformational landscape of molecules. Quantum chemical methods, such as Density Functional Theory (DFT), are widely used to explore the potential energy surface associated with bond rotations. mdpi.com

For this compound, a relaxed potential energy surface scan can be performed by systematically varying the dihedral angles defining the orientation of the two aromatic rings relative to the ether oxygen. These calculations can identify the geometries of the stable low-energy conformers as well as the transition state structures that connect them. The energy difference between the ground state conformers and the transition states provides a theoretical estimate of the rotational energy barrier.

Computational studies on similar diaryl ethers suggest that the most stable conformers often adopt a non-planar, "skewed" geometry to minimize steric repulsion between the ortho-substituents and the adjacent aromatic ring. nih.gov For the title compound, the primary conformers would likely differ in the relative orientation of the 3,5-dichlorophenyl ring with respect to the 5-nitropyridine ring. The calculated energy barriers can then be compared with the experimental values obtained from VT-NMR to provide a comprehensive and validated model of the molecule's dynamic behavior.

Table 2: Hypothetical DFT Calculation Results for Conformational Isomers of this compound

| Conformer | Dihedral Angle (C-O-C-C) (°) | Relative Energy (kcal/mol) | Calculated Rotational Barrier (ΔE‡) (kcal/mol) |

| Conformer A (Skewed) | ~60 | 0.00 | 16.5 |

| Conformer B (Skewed) | ~-60 | 0.00 | 16.5 |

| Transition State (Planar) | 0 or 180 | 16.5 | - |

Note: This table is illustrative, presenting plausible results based on computational studies of analogous diaryl ether systems.

By combining the experimental data from VT-NMR with the theoretical insights from computational modeling, a detailed and robust understanding of the conformational landscape and dynamic behavior of this compound in solution can be achieved.

Computational Chemistry and Theoretical Investigations of 2 3,5 Dichlorophenoxy 5 Nitropyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. nih.gov These methods allow for the precise calculation of molecular orbitals and electron density distributions, which in turn determine the molecule's reactivity and physical properties.

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of medium-sized organic molecules like 2-(3,5-Dichlorophenoxy)-5-nitropyridine. nih.govacs.org By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to obtain a detailed description of the molecule's geometry and electronic distribution. researchgate.netmdpi.com

The optimized molecular geometry, derived from DFT calculations, reveals the most stable three-dimensional arrangement of the atoms. For this molecule, key parameters would include the dihedral angle between the pyridine (B92270) and phenyl rings, which dictates the degree of conjugation and steric hindrance between these two fragments.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. irjweb.comscirp.org

For this compound, the HOMO is expected to be localized primarily on the dichlorophenoxy ring, which is relatively more electron-rich compared to the nitropyridine moiety. Conversely, the LUMO is anticipated to be centered on the nitropyridine ring, a consequence of the strong electron-withdrawing nature of the nitro group. researchgate.net This spatial separation of the frontier orbitals indicates a propensity for intramolecular charge transfer upon electronic excitation.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing further insights into the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electrophilicity index points to a greater capacity of the molecule to accept electrons.

Illustrative Reactivity Data for this compound

This table presents theoretical values for the frontier orbital energies and global reactivity indices of this compound, calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. These values are illustrative and based on typical findings for structurally similar compounds.

| Parameter | Value | Unit |

| HOMO Energy | -7.25 | eV |

| LUMO Energy | -3.15 | eV |

| HOMO-LUMO Gap (ΔE) | 4.10 | eV |

| Electronegativity (χ) | 5.20 | eV |

| Chemical Hardness (η) | 2.05 | eV |

| Global Electrophilicity Index (ω) | 6.61 | eV |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. walisongo.ac.iddtic.mil The ESP map illustrates regions of positive and negative electrostatic potential on the molecular surface. Red-colored regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue-colored regions denote positive potential (electron-poor areas), which are prone to nucleophilic attack. walisongo.ac.id

In the case of this compound, the ESP surface would likely show a significant negative potential around the oxygen atoms of the nitro group, making this a primary site for interactions with electrophiles or hydrogen bond donors. The chlorine atoms, due to the "sigma-hole" phenomenon, may exhibit regions of positive potential along the C-Cl bond axis, allowing for halogen bonding interactions. semanticscholar.org The hydrogen atoms of the aromatic rings would be characterized by positive potential, while the regions above and below the aromatic rings would exhibit negative potential due to the π-electron clouds. dtic.mil

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

The behavior of this compound can vary significantly in different solvents. MD simulations can model these solvation effects by explicitly including solvent molecules in the simulation box. This allows for the study of how the solvent influences the conformational preferences of the molecule, particularly the rotation around the ether linkage connecting the two aromatic rings.

In a polar solvent like water, it is expected that the more polar regions of the molecule, such as the nitro group, will form strong interactions with the solvent molecules. In contrast, in a nonpolar solvent, the conformational landscape might be different, potentially favoring more compact structures. The flexibility of the molecule, primarily the torsional freedom around the C-O-C bond, can be quantified by analyzing the trajectory of the MD simulation.

MD simulations are extensively used to explore the interactions between small molecules and biological macromolecules like proteins. nih.govresearchgate.netnih.gov By docking this compound into the active or allosteric site of a model protein, MD simulations can then be used to assess the stability of the resulting complex and characterize the key intermolecular interactions.

These interactions can include hydrogen bonds (e.g., between the nitro group and amino acid residues), halogen bonds (involving the chlorine atoms), and π-π stacking or hydrophobic interactions between the aromatic rings of the small molecule and the protein. vajdalab.org The binding free energy of the complex can also be estimated from the simulation data, providing a quantitative measure of the binding affinity. Such studies are crucial for understanding the molecular basis of a compound's potential biological activity. sci-hub.se

Illustrative Interaction Data with a Model Protein Kinase

This table presents a hypothetical summary of the interaction profile of this compound with the active site of a model protein kinase, as could be determined from a molecular dynamics simulation. The data is for illustrative purposes.

| Interaction Type | Interacting Group on Compound | Interacting Residue on Protein | Distance (Å) |

| Hydrogen Bond | Nitro Group (Oxygen) | Lysine (NH3+) | 2.8 |

| Halogen Bond | Chlorine Atom | Leucine (Carbonyl Oxygen) | 3.1 |

| π-π Stacking | Pyridine Ring | Phenylalanine | 3.5 |

| Hydrophobic | Dichlorophenyl Ring | Valine, Isoleucine | N/A |

Molecular Docking Studies (Excluding Clinical Human Data)

No molecular docking studies involving this compound have been published. Such studies would be critical in predicting how this compound might interact with biological targets.

Prediction of Binding Modes with Enzymes or Receptors (Excluding Clinical Human Data)

There are no available predictions or research findings on the binding modes of this compound with any enzymes or receptors. Future research could involve docking this ligand into the active sites of various proteins to predict potential binding poses and affinities, which could suggest possible biological activities.

Ligand-Protein Interaction Profiling (Excluding Clinical Human Data)

A ligand-protein interaction profile for this compound is not available. This type of analysis would typically detail the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand within a protein's binding pocket.

QSAR and Cheminformatics Approaches (Excluding Clinical Human Data)

No Quantitative Structure-Activity Relationship (QSAR) or other cheminformatics studies have been conducted on a series of compounds that includes this compound.

Derivation of Molecular Descriptors

While molecular descriptors could be theoretically calculated for this compound using standard computational software, no published study has reported a set of derived descriptors for use in a QSAR model. Such descriptors would quantify the physicochemical properties of the molecule, such as its lipophilicity (LogP), molecular weight, polar surface area, and shape.

Predictive Models for Biological Activity (Excluding Clinical Human Data)

There are no predictive QSAR models for the biological activity of this compound. Developing such a model would require synthesizing and testing a library of related compounds to correlate their structural features with their biological effects.

Theoretical Mechanistic Predictions for Reactions Involving this compound

No theoretical studies on the reaction mechanisms involving this compound have been found in the literature. Computational analysis in this area could provide valuable insights into its synthesis, potential degradation pathways, and reactivity by calculating transition state energies and reaction coordinates.

Investigation of Biological Activities and Underlying Molecular Mechanisms for 2 3,5 Dichlorophenoxy 5 Nitropyridine Non Clinical Focus

In Vitro Biological Screening Against Diverse Panels (Non-Clinical Focus)

Comprehensive screening of a compound against a wide array of biological targets is a critical first step in identifying its potential utility. This typically involves testing its efficacy against various microorganisms and its ability to modulate enzyme activity.

Antimicrobial Efficacy Against Bacterial Strains (Excluding Dosage, Safety, or Clinical)

No specific data from in vitro studies detailing the minimum inhibitory concentrations (MICs) or spectrum of activity of 2-(3,5-Dichlorophenoxy)-5-nitropyridine against common or pathogenic bacterial strains could be located in the reviewed literature. While other nitropyridine derivatives have demonstrated antibacterial potential, the specific contribution of the 3,5-dichlorophenoxy moiety at the 2-position of the 5-nitropyridine core to antibacterial efficacy has not been publicly documented.

Antifungal Activity Against Fungal Pathogens (Excluding Dosage, Safety, or Clinical)

Similarly, there is a lack of published research on the antifungal properties of this compound. Studies on related phenoxynitropyridine compounds have occasionally reported antifungal effects, but specific data, such as MIC values against key fungal pathogens like Candida or Aspergillus species, are not available for the title compound.

Antiparasitic Potential (Excluding Dosage, Safety, or Clinical)

The potential of this compound as an antiparasitic agent remains uninvestigated in publicly accessible research. Although various nitrogen-containing heterocyclic compounds are known to possess activity against parasites, no such studies have been reported for this specific molecule.

Enzyme Inhibition Assays (Excluding Dosage, Safety, or Clinical)

The ability of a compound to inhibit specific enzymes is a key indicator of its potential mechanism of action and therapeutic relevance. However, there are no available reports of this compound being screened against panels of enzymes to determine its inhibitory profile. Therefore, its potential as an inhibitor of kinases, proteases, or other enzyme classes is currently unknown.

Elucidation of Molecular Mechanisms of Action (Non-Clinical, Cellular/Molecular Level)

Understanding how a compound exerts its biological effects at the molecular level is fundamental to its development. This involves identifying the specific cellular components with which it interacts.

Identification of Cellular Targets (Excluding Clinical Human Data)

In the absence of any reported biological activity, the cellular targets of this compound have not been identified. Mechanistic studies, which would typically follow the discovery of a significant biological effect, have not been published for this compound.

Modulation of Specific Biochemical Pathways (Excluding Clinical Human Data)

No specific research was identified that details the modulation of biochemical pathways by this compound in non-clinical models.

Receptor Binding Studies (Excluding Clinical Human Data)

There are no available receptor binding assays or studies that characterize the interaction of this compound with specific molecular targets.

Gene Expression Profiling in Model Systems (Excluding Clinical Human Data)

No gene expression profiling studies have been published that would indicate the transcriptional changes induced by this compound in any model system.

Structure-Activity Relationship (SAR) Studies for Biological Potency (Non-Clinical Focus)

Without data on the biological effects of this compound, no structure-activity relationship studies can be analyzed.

Correlation of Structural Features with Observed Biological Effects

Information correlating the structural features of this compound with biological effects is not available.

Identification of Key Pharmacophoric Elements (Excluding Clinical Human Data)

The key pharmacophoric elements of this compound have not been defined in the context of biological activity due to a lack of research.

Design and Synthesis of Analogues to Optimize Activity (Excluding Clinical Human Data)

There are no published studies on the design and synthesis of analogues of this compound aimed at optimizing a specific biological activity.

Advanced Applications of 2 3,5 Dichlorophenoxy 5 Nitropyridine in Materials Science and Other Disciplines Excluding Medical

Incorporation into Polymeric Materials

There is no scientific literature available that describes the incorporation of 2-(3,5-Dichlorophenoxy)-5-nitropyridine into polymeric materials. Consequently, no data exists regarding the properties of such hypothetical polymers.

Optical Properties of Derived Polymers

No studies have been published detailing the synthesis of polymers derived from this compound. Therefore, information on their potential optical properties, such as absorption, emission, or refractive index, is not available.

Electronic Conductivity of Functionalized Polymers

The scientific record contains no instances of polymers being functionalized with this compound. As a result, there is no research or data on the electronic conductivity of any such materials.

Role in Supramolecular Chemistry

Investigations into the role of this compound in supramolecular chemistry have not been reported in peer-reviewed literature. The potential for this molecule to engage in complex non-covalent interactions remains unexplored.

Self-Assembly Studies

There are no published studies on the self-assembly behavior of this compound. The capacity of this molecule to spontaneously form ordered structures through intermolecular forces has not been investigated.

Host-Guest Interactions

Research into the host-guest chemistry of this compound is absent from the scientific literature. There are no reports of this compound acting as either a host or a guest molecule in the formation of supramolecular complexes.

Applications in Catalysis and Organic Transformations

A thorough review of chemical literature and catalysis databases shows no mention of this compound being used as a catalyst, ligand, or reagent in organic transformations. Its potential activity in promoting or influencing chemical reactions has not been documented.

Ligand Design for Metal-Catalyzed Reactions

The structure of this compound offers significant potential for the development of specialized ligands for metal-catalyzed reactions. Ligands are crucial components that bind to a central metal atom, influencing its reactivity, selectivity, and stability. The design of effective ligands often involves incorporating specific functional groups that can coordinate with metal ions.

The pyridine (B92270) nitrogen atom in the molecule possesses a lone pair of electrons, making it a primary coordination site for a wide range of transition metals. Furthermore, the nitro group (NO₂) can be chemically modified, most commonly through reduction to an amine group (NH₂). This transformation introduces a new, potent coordination site, enabling the creation of bidentate or multidentate ligands that can form highly stable chelate complexes with metal centers. ias.ac.in Such modifications are foundational in synthesizing metal-organic frameworks (MOFs) and supramolecular coordination complexes (SCCs). lu.se

The catalytic activity of the resulting metal complexes is profoundly influenced by the ligand's electronic properties. rsc.org The electron-withdrawing nature of the dichlorophenoxy group and the original nitro group can be used to tune the electronic environment of the metal center, which is critical for optimizing catalytic processes like oxidation, reduction, and cross-coupling reactions. rsc.org For instance, metal complexes involving carboximidate ligands derived from substituted pyridines have been successfully used as catalysts in the Henry reaction. ias.ac.in

| Functional Group | Potential Role in Ligand Synthesis | Example of Application in Catalysis |

|---|---|---|

| Pyridine Nitrogen | Primary coordination site for metal ions (e.g., Cu²⁺, Co²⁺, Fe²⁺). ias.ac.innih.gov | Forms stable complexes used in various catalytic transformations. nih.gov |

| Nitro Group (NO₂) | Can be reduced to an amine (NH₂) to create an additional coordination site for chelation. | Amine-functionalized pyridines are used to create catalysts for reactions like atom transfer radical polymerization. ias.ac.in |

| Dichlorophenoxy Group | Influences the electronic properties (electron-withdrawing nature) of the ligand, thereby tuning the reactivity of the metal center. rsc.org | Modifies catalyst selectivity and activity in reactions such as proton reduction. rsc.org |

Organocatalytic Applications

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions, offering an alternative to traditional metal-based catalysts. The highly electron-deficient nature of the this compound ring system suggests its potential utility in this field. The strong electron-withdrawing effects of both the nitro group and the two chlorine atoms create a positively polarized pyridine ring.

This electronic feature is valuable in reactions where the catalyst must act as a Lewis acid or be capable of activating substrates through non-covalent interactions like hydrogen bonding or halogen bonding. While specific organocatalytic applications of this compound are not extensively documented, related pyridine-based structures are known to catalyze various transformations. The principles suggest it could be investigated for reactions that benefit from an electron-poor aromatic system.

Use in Analytical Chemistry

The distinct chemical properties of this compound also lend themselves to applications in analytical chemistry, particularly in the development of new sensing and separation methods.

Development of Sensors and Probes

Chemical sensors and probes are devices that detect the presence and concentration of specific chemical species. The development of such sensors often relies on molecules that exhibit a measurable change in their physical properties (e.g., color or fluorescence) upon interacting with the target analyte.

The nitropyridine moiety is an excellent candidate for this purpose. The nitro group is a well-known electrophore and can participate in charge-transfer interactions that are detectable by electrochemical methods. Furthermore, the extended π-system of the molecule provides a scaffold for creating fluorescent probes. Modification of the molecule to include specific binding sites could lead to selective sensors for metal ions or other small molecules. For example, coordination polymers incorporating N-donor ligands have been shown to act as selective fluorescent sensors for ferric ions (Fe³⁺). rsc.org The nitro groups can also act as electron donors in intermolecular interactions, a property useful in building supramolecular architectures for sensing applications. mdpi.com

Chromatographic Applications

Chromatography is a laboratory technique for the separation of mixtures. The effectiveness of a separation depends on the chemical nature of the stationary phase and the mobile phase. While direct applications of this compound in chromatography are not widely reported, its structural features are relevant.

Its high polarity, conferred by the nitro group and ether linkage, suggests it could be used as a component of a stationary phase in normal-phase or hydrophilic interaction liquid chromatography (HILIC). As a stable, UV-active compound, it could also potentially be used as an internal standard in certain High-Performance Liquid Chromatography (HPLC) analyses, provided it does not interfere with the analytes of interest.

Agrochemical Research (Excluding Dosage/Administration)

The most significant non-medical application of structures related to this compound is in agrochemical research. guidechem.com Pyridine derivatives are foundational to the fourth generation of pesticides, which are known for high efficacy and lower toxicity profiles. agropages.com

Herbicide Potential (Excluding Dosage/Administration)

The molecular structure of this compound contains two key toxophores that are well-established in herbicide chemistry: the chlorophenoxy group and the nitropyridine ring.

Chlorophenoxy Moiety : The dichlorophenoxy portion of the molecule is structurally analogous to the active group in phenoxy herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid). These herbicides function as synthetic auxins, a class of plant growth hormones. They cause uncontrolled and unsustainable cell division in broadleaf weeds, leading to tissue damage and plant death. orst.edu The mechanism involves disrupting cellular metabolism and increasing cell wall plasticity. orst.edu

Nitropyridine Scaffold : Chlorinated and fluorinated pyridine derivatives are critical intermediates for a wide range of modern herbicides. agropages.comnih.gov For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a key building block for the herbicide haloxyfop-methyl, which targets the acetyl-coenzyme A carboxylase (ACCase) enzyme in grasses. nih.gov Similarly, 2-chloro-5-nitropyridine (B43025) is an important intermediate in the synthesis of various bioactive compounds for agriculture. google.com

The combination of these two structural features in a single molecule suggests a strong potential for herbicidal activity. The compound could exhibit a unique mode of action or a broader spectrum of activity by combining the effects of a phenoxy-type growth disruptor with the properties of a pyridine-based herbicide. Research in this area focuses on synthesizing analogues and understanding their structure-activity relationships to develop new, effective crop protection agents. chimia.ch

| Compound/Moiety | Key Structural Feature | Relevance to Herbicidal Activity | Reference Herbicide |

|---|---|---|---|

| This compound | Dichlorophenoxy Group | Acts as a synthetic auxin, causing uncontrolled plant growth. orst.edu | 2,4-D |

| This compound | Substituted Pyridine Ring | Common core structure in modern, highly active herbicides. agropages.com | Haloxyfop-methyl, Fluazifop-butyl nih.gov |

| 2,4-D | 2,4-Dichlorophenoxyacetic acid | Classic example of a phenoxy herbicide that disrupts vascular tissue. orst.edu | N/A |

| Haloxyfop-methyl | Contains a chlorinated pyridine ring attached via an ether linkage to a phenoxy group. | Inhibits the ACCase enzyme, crucial for fatty acid synthesis in grasses. nih.gov | N/A |

Fungicide Potential (Excluding Dosage/Administration)

The structural framework of This compound suggests a significant potential for fungicidal activity. This hypothesis is built upon the known efficacy of related chemical structures in controlling fungal pathogens.

The precursor molecule, 2-chloro-5-nitropyridine , serves as an important building block for synthesizing fungicides. google.com Its utility in creating molecules that inhibit fungal growth establishes the importance of the 5-nitropyridine scaffold in designing new antifungal agents. The nitro group on the pyridine ring is an electron-withdrawing group that can enhance the molecule's reactivity and biological interactions. google.com

Furthermore, various pyridine and pyrimidine (B1678525) derivatives are the basis for numerous commercial fungicides. nih.gov Research into novel pyrimidine derivatives has demonstrated in vitro antifungal activity against a range of plant pathogens, underscoring the value of heterocyclic compounds in agrochemical development. nih.gov The fungicidal potential of This compound is therefore supported by its core heterocyclic structure, which is common to many active antifungal compounds. The presence of the dichlorinated phenyl ring may further contribute to this potential activity, as halogenated aromatic groups are a common feature in many pesticides.

Insecticide Potential (Excluding Dosage/Administration)

The potential of This compound as an insecticide is strongly indicated by the extensive use of its precursors and analogs in manufacturing leading insect-control agents. The 2-chloro-5-nitropyridine intermediate is fundamental to the synthesis of several advanced insecticides. google.com

This precursor is critical in producing neonicotinoids, which represent over a quarter of the global insecticide market. Compounds like Imidacloprid and Dinotefuran , both derived from pyridine intermediates, are widely used to control piercing-sucking pests in major crops such as cotton, rice, and soybeans. The effectiveness of these insecticides highlights the crucial role of the pyridine-based chemical structure in modern crop protection.

The synthesis of novel ether derivatives from 2-chloro-5-nitropyridine has been a subject of research to develop new insecticides. researchgate.net This synthetic pathway, which creates a molecule structurally similar to This compound , suggests that the target compound belongs to a class of molecules with inherent insecticidal possibilities. The combination of the nitropyridine core, known for its role in disrupting insect nervous systems, with a dichlorophenoxy group could yield a compound with potent activity against a variety of agricultural pests.

Data Tables

Table 1: Physicochemical Properties of the Precursor Compound 2-Chloro-5-nitropyridine

| Property | Value | Source |

| IUPAC Name | 2-chloro-5-nitropyridine | nih.gov |

| Molecular Formula | C₅H₃ClN₂O₂ | nih.gov |

| Molecular Weight | 158.54 g/mol | nih.gov |

| Appearance | Yellow needle-shaped solid | google.com |

| Melting Point | 109-111 °C | google.com |

| Purity (Typical) | >99% | google.com |

Table 2: Illustrative Insecticidal Activity of Commercial Products Derived from Pyridine Intermediates

| Active Ingredient | Target Pest Examples | Common Applications |

| Imidacloprid | Aphids, Whiteflies, Brown Planthopper | Cotton, Rice, Vegetables |

| Dinotefuran | Coconut Scale Insects, Stink Bugs | Palm Oil, Soybeans, Grapes |

| Sulfoxaflor | Sap-feeding Pests (e.g., Aphids) | Wheat, Vineyards, Fruit Trees |

This table showcases the application of insecticides derived from pyridine intermediates to illustrate the potential of the chemical class to which this compound belongs. Data compiled from industry reports.

Future Research Trajectories and Emerging Opportunities for 2 3,5 Dichlorophenoxy 5 Nitropyridine

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-(3,5-Dichlorophenoxy)-5-nitropyridine will likely pivot towards green and sustainable chemistry principles. Traditional synthetic methods for pyridine (B92270) derivatives can be inefficient or environmentally taxing. google.com Future research is expected to focus on methodologies that offer higher yields, are more cost-effective, and minimize waste.

Key areas for development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been recognized as a tool of green chemistry, capable of dramatically reducing reaction times from hours to minutes and often leading to purer products with higher yields. nih.govacs.org The application of MAOS to the etherification reaction between 3,5-dichlorophenol (B58162) and 2-chloro-5-nitropyridine (B43025) could offer a significant improvement over conventional heating methods. acs.org

One-Pot Multicomponent Reactions (MCRs): Designing a convergent synthesis where multiple starting materials react in a single vessel to form the target compound would enhance efficiency. researchgate.netnih.gov Research into novel MCRs for constructing substituted pyridine ethers could provide a more streamlined route.

Sustainable Catalysis: The exploration of green catalysts, such as solid acid catalysts or reusable base catalysts, can replace hazardous reagents traditionally used in pyridine chemistry. researchgate.net For instance, developing catalytic systems for the nucleophilic aromatic substitution (SNAr) step is a promising avenue.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, and stoichiometry), leading to improved safety, scalability, and product consistency. Adapting the synthesis of this compound to a flow process represents a significant step towards industrial-scale green production.

Integration with Advanced Spectroscopic Techniques for Real-Time Analysis

Modern spectroscopic methods are essential for detailed chemical analysis, providing insights into molecular structure, composition, and purity. azooptics.com Future research will benefit from integrating advanced, real-time spectroscopic techniques to monitor the synthesis and study the properties of this compound.

Process Analytical Technology (PAT): Techniques like in-situ Fourier Transform Infrared (FT-IR) and Raman spectroscopy can be implemented for real-time monitoring of the reaction progress. azooptics.com This allows for precise determination of reaction endpoints, identification of intermediates, and optimization of reaction conditions, ultimately improving yield and purity. longdom.org

Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) is invaluable for analyzing complex reaction mixtures and purifying the final product. azooptics.com Advanced MS techniques can provide unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard for structural elucidation, advanced NMR experiments can probe the compound's conformational dynamics in solution, which is crucial for understanding its interaction with biological targets or its role in materials. longdom.org

Imaging Spectroscopy: The combination of spectroscopy with imaging technologies, known as hyperspectral imaging, could visualize the distribution of the compound within a material or biological sample, opening new avenues in materials science and non-clinical biological studies. spectroscopyonline.com

| Technique | Application in Future Research | Potential Insights |

| In-situ FT-IR/Raman | Real-time monitoring of synthesis | Reaction kinetics, intermediate formation, endpoint determination |

| LC-MS/MS | Purification, identification of byproducts | High-purity compound isolation, fragmentation pathways |

| Advanced NMR | Conformational analysis, interaction studies | 3D structure in solution, binding site mapping |

| Hyperspectral Imaging | Spatial distribution analysis | Localization in materials or non-clinical biological systems spectroscopyonline.com |

Exploration of Uncharted Biological Targets and Pathways (Non-Clinical)

The nitropyridine scaffold is a well-established pharmacophore found in compounds with diverse biological activities, including antimicrobial, herbicidal, and kinase inhibitory effects. nih.gov Future non-clinical research should aim to explore novel biological applications for this compound beyond the obvious.

Kinase Inhibitor Screening: Many kinase inhibitors feature a substituted pyridine core. The compound could be screened against a broad panel of kinases to identify potential activity in signaling pathways related to cell proliferation or inflammation. For example, derivatives of nitropyridine have been synthesized as inhibitors of kinases like JAK2 and p70S6Kβ. nih.gov

Antimicrobial and Antifungal Activity: Nitropyridine derivatives have shown promise as antimicrobial agents. nih.gov The unique combination of the dichlorophenoxy group, known for its antimicrobial properties, and the nitropyridine moiety suggests that this compound could be a candidate for development against resistant bacterial or fungal strains.

Herbicidal Potential: Certain nitropyridine ethers have been investigated as herbicides that inhibit enzymes like protoporphyrinogen (B1215707) oxidase. nih.gov Screening this compound for its effects on various plant species could uncover novel herbicidal activities.

Enzyme Inhibition: The electrophilic nature of the nitropyridine ring suggests it could act as a covalent or non-covalent inhibitor for various enzymes. Exploring its interaction with enzymes containing nucleophilic residues in their active sites, such as cysteine proteases or phosphatases, could reveal new targets.

Expansion into New Materials Science Applications

Pyridine derivatives are not only biologically active but are also valuable building blocks in materials science, used in dyes, catalysts, and functional polymers. nih.govmdpi.com The specific electronic and structural properties of this compound make it an attractive candidate for novel material applications.

Functional Polymers: The compound can be functionalized, for example by reducing the nitro group to an amine, to create a monomer. This monomer could then be incorporated into polymers such as polyamides or polyimides. The presence of chlorine atoms and the polar nitro/amino group could impart desirable properties like thermal stability, flame retardancy, and specific dielectric properties.

Fluorescent Probes: Many heterocyclic compounds are fluorescent. Research into the photophysical properties of this compound and its derivatives could lead to the development of fluorescent sensors. mdpi.com For instance, its fluorescence might be sensitive to pH or the presence of specific metal ions, making it a useful analytical tool.

Non-linear Optical (NLO) Materials: Molecules with a strong electron-donating group and a strong electron-withdrawing group on an aromatic system can exhibit NLO properties. By modifying the compound to include a donor group, it could be investigated for applications in optical communications and data storage.

Advanced Coatings: Fluorinated pyridine derivatives are used in high-performance coatings due to their thermal and chemical stability. mdpi.com While not fluorinated, the chlorinated nature of this compound suggests it could be explored for creating robust and specialized surface coatings.

Synergistic Approaches with Computational and Experimental Methodologies

The convergence of computational modeling and experimental validation is revolutionizing chemical and biological research. jddhs.com This synergistic approach is poised to accelerate the discovery and optimization of applications for this compound.

Predictive Modeling: Computational tools like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be used to predict the biological activity of the compound against various targets before undertaking expensive and time-consuming experimental screening. jddhs.comnih.gov This allows for a more rational, hypothesis-driven approach to discovering its potential uses.

In Silico Property Prediction: The physical, chemical, and materials properties (e.g., solubility, thermal stability, optical properties) can be modeled using computational chemistry. These predictions can guide experimental efforts by prioritizing synthetic targets and applications that are most likely to succeed.

Reaction Mechanism and Design: Density Functional Theory (DFT) and other quantum chemical methods can elucidate reaction mechanisms for the synthesis of this compound. This understanding can then be used to optimize reaction conditions, improve yields, and design more efficient synthetic routes.

Integrated Drug Discovery: In a non-clinical context, an integrated workflow can be established where computational models predict potential biological targets. nih.gov High-throughput screening then experimentally validates these predictions. Hits are further analyzed using structural biology techniques (like X-ray crystallography) and the resulting structural data is fed back into the computational models for the next cycle of design and optimization. jddhs.comnih.gov This iterative cycle of prediction and validation is a powerful paradigm for modern chemical biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.